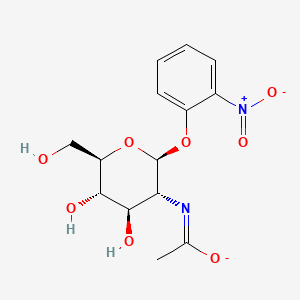
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside is a chemical compound that belongs to the class of glycosides It is characterized by the presence of a nitrophenyl group, an acetamido group, and a deoxy sugar moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrophenol and 2-acetamido-2-deoxy-D-glucose.
Glycosylation Reaction: The key step in the synthesis is the glycosylation reaction, where the 2-nitrophenol is coupled with 2-acetamido-2-deoxy-D-glucose. This reaction is usually catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
化学反应分析
Types of Reactions
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The acetamido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
科学研究应用
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study glycosidase activity.
Biology: It is used in biochemical studies to investigate carbohydrate metabolism and glycosylation processes.
Industry: It is used in the synthesis of complex carbohydrates and glycosides for various industrial applications.
作用机制
The mechanism of action of 2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The nitrophenyl group serves as a chromophore, enabling the detection of enzymatic activity through spectrophotometric methods.
相似化合物的比较
Similar Compounds
2-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside: This compound is similar in structure but differs in the configuration of the sugar moiety.
2-Nitrophenyl-2-acetamido-2-deoxy-β-D-galactopyranoside: This compound also has a similar structure but differs in the anomeric configuration.
Uniqueness
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside is unique due to its specific configuration and the presence of both nitrophenyl and acetamido groups. These structural features confer distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
属性
分子式 |
C14H17N2O8- |
|---|---|
分子量 |
341.29 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]ethanimidate |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/p-1/t10-,11-,12-,13-,14-/m1/s1 |
InChI 键 |
PXMQUEGJJUADKD-DHGKCCLASA-M |
手性 SMILES |
CC(=N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O)[O-] |
规范 SMILES |
CC(=NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


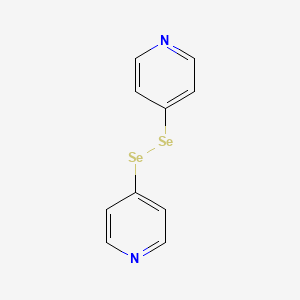
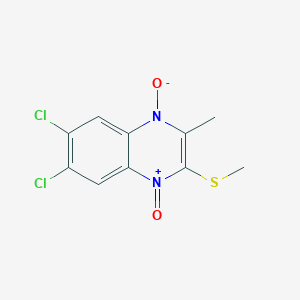
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
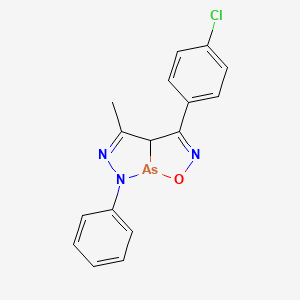
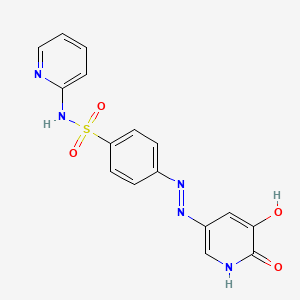
![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
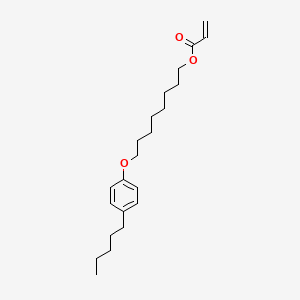
![9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)
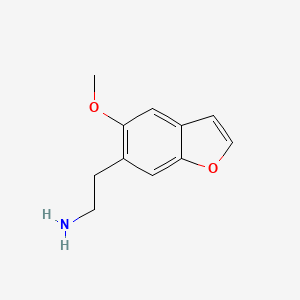
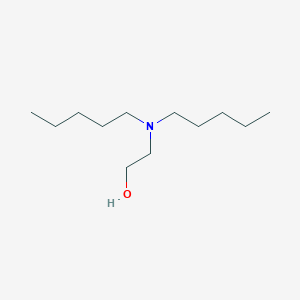
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
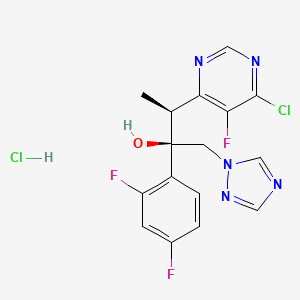
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
